molecular formula C26H23NO4 B2481055 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid CAS No. 1630743-41-7

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid

Cat. No.: B2481055
CAS No.: 1630743-41-7
M. Wt: 413.473
InChI Key: CFNKRXFLJGSGOL-UHFFFAOYSA-N
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Description

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.473. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Techniques

  • Synthesis of Methoxy Substituted Tetrahydro-1H-3-Benzazepines: A novel synthesis approach for aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines was developed, including previously undescribed compounds (Pecherer, Sunbury, & Brossi, 1972).

Chemical Properties and Reactions

  • Preparation of N-Fmoc-protected β2-homoamino Acids: A method for preparing N-Fmoc-protected (Fmoc=[(9H-fluoren-9-yl)methoxy]carbonyl) β2-homoamino acids was described, useful in solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
  • Synthesis of the 1,4-Ethano-3-Benzazepine Ring System: Research on converting 9-bromobenzosuberone into various 9-substituted benzosuberones and their further conversion into the tricyclic 1,4-ethano-3-benzazepine ring system (Sedgeworth & Proctor, 1981).

Application in Organic Chemistry and Pharmacology

  • Antipsychotic Agents: Certain arylsulfonyl substituted 3-benzazepines, related structurally to 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid, have been studied as potential treatments for schizophrenia and other CNS disorders due to their dopamine and serotonin antagonist activities (Howard, 2005).
  • Neuropeptide Y Y1 Receptor Antagonists: A novel class of benzazepine-based non-peptide neuropeptide Y (NPY) Y1 receptor antagonists, designed, synthesized, and evaluated for activity, represents an important research area in the study of these compounds (Murakami et al., 1999).

Molecular Structure Studies

  • Hydrogen-bonded Assembly Study: A study was conducted on four related benzazepine derivatives in a reaction pathway leading to a benzazepine carboxylic acid, focusing on their hydrogen-bonded assembly in various dimensions (Guerrero et al., 2014).

Mechanism of Action

Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Safety and Hazards

The compound has a GHS07 pictogram with a signal word “Warning”. The hazard statements include H315-H319. The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)19-10-9-17-11-13-27(14-12-18(17)15-19)26(30)31-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-10,15,24H,11-14,16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNKRXFLJGSGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=C1C=CC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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